3-(3-Chloro-2,6-difluorophenyl)propanal

Catalog No.
S12924445
CAS No.
M.F
C9H7ClF2O
M. Wt
204.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Chloro-2,6-difluorophenyl)propanal

Product Name

3-(3-Chloro-2,6-difluorophenyl)propanal

IUPAC Name

3-(3-chloro-2,6-difluorophenyl)propanal

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

InChI

InChI=1S/C9H7ClF2O/c10-7-3-4-8(11)6(9(7)12)2-1-5-13/h3-5H,1-2H2

InChI Key

PLQKQHKSFJOSHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CCC=O)F)Cl

3-(3-Chloro-2,6-difluorophenyl)propanal is an organic compound characterized by the presence of a propanal group attached to a phenyl ring that is substituted with both chlorine and fluorine atoms. Its molecular formula is C9H8ClF2C_9H_8ClF_2 and it has a molecular weight of approximately 188.61 g/mol. The compound's structure features a propanal functional group (an aldehyde) linked to a 3-chloro-2,6-difluorophenyl moiety, which significantly influences its chemical behavior and biological activity.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 3-(3-Chloro-2,6-difluorophenyl)propanoic acid, using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield 3-(3-Chloro-2,6-difluorophenyl)propanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in aqueous medium at room temperature.
  • Reduction: Sodium borohydride in methanol at low temperatures (0-5°C).
  • Substitution: Concentrated sulfuric acid and nitric acid for nitration at low temperatures.

Research indicates that 3-(3-Chloro-2,6-difluorophenyl)propanal exhibits potential biological activity. It has been investigated for its antimicrobial properties and may possess anticancer activity. The unique combination of halogen substituents on the phenyl ring enhances its interaction with biological targets, potentially leading to significant pharmacological effects.

The synthesis of 3-(3-Chloro-2,6-difluorophenyl)propanal can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves acylating 3-chloro-2,6-difluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting ketone can then be reduced to yield the desired aldehyde.
  • Halogenation of Propanal: Another approach involves the halogenation of 3-(2,6-difluorophenyl)propanal using electrophilic aromatic substitution with a fluorinating agent like Selectfluor.

3-(3-Chloro-2,6-difluorophenyl)propanal serves various applications:

  • Intermediate in Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biological Research: The compound is explored for its potential biological activities, contributing to drug discovery efforts.
  • Industrial Use: It finds applications in producing specialty chemicals and materials with specific properties due to its unique chemical structure.

The mechanism of action for 3-(3-Chloro-2,6-difluorophenyl)propanal involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The presence of chlorine and fluorine enhances its binding affinity to specific receptors or enzymes, modulating their function and potentially leading to therapeutic effects.

Several compounds are structurally similar to 3-(3-Chloro-2,6-difluorophenyl)propanal:

  • 3-(2-Chloro-3-fluorophenyl)propanal
  • 3-(3-Chloro-2,4-difluorophenyl)propanal
  • 2-(3-Chloro-2-fluorophenyl)ethanol

Uniqueness

The uniqueness of 3-(3-Chloro-2,6-difluorophenyl)propanal lies in the specific positioning of the chloro and difluoro substituents on the aromatic ring. This arrangement influences its reactivity and interaction with biological targets compared to similar compounds, potentially leading to distinct chemical and biological properties that make it particularly valuable for specific applications in research and industry.

This compound's unique properties may result in varied pharmacological profiles compared to its analogs, making it an interesting subject for further study in medicinal chemistry and related fields.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

204.0153489 g/mol

Monoisotopic Mass

204.0153489 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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